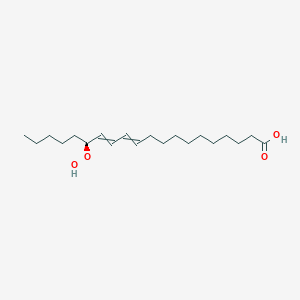

(15S)-15-hydroperoxyicosa-11,13-dienoic acid

説明

特性

CAS番号 |

145375-41-3 |

|---|---|

分子式 |

C20H36O4 |

分子量 |

340.5 g/mol |

IUPAC名 |

(11Z,13E)-15-hydroperoxyicosa-11,13-dienoic acid |

InChI |

InChI=1S/C20H36O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h9,11,14,17,19,23H,2-8,10,12-13,15-16,18H2,1H3,(H,21,22)/b11-9-,17-14+ |

InChIキー |

KEXNVBSLXJLOPR-QWAPPMFBSA-N |

SMILES |

CCCCCC(C=CC=CCCCCCCCCCC(=O)O)OO |

異性体SMILES |

CCCCCC(/C=C/C=C\CCCCCCCCCC(=O)O)OO |

正規SMILES |

CCCCCC(C=CC=CCCCCCCCCCC(=O)O)OO |

外観 |

Assay:≥98%A solution in ethanol |

同義語 |

15S-hydroperoxy-11Z,13E-eicosadienoic acid |

製品の起源 |

United States |

Foundational & Exploratory

15-Hydroperoxyeicosatetraenoic Acid (15-HPETE): A Technical Guide for Researchers

This guide provides an in-depth exploration of 15-Hydroperoxyeicosatetraenoic Acid (15-HPETE), a critical lipid mediator derived from arachidonic acid. Intended for researchers, scientists, and professionals in drug development, this document elucidates the chemical intricacies, biosynthetic pathways, diverse biological functions, and analytical methodologies pertinent to 15-HPETE. Our focus is on delivering not just data, but a cohesive understanding of the causal relationships that govern its activity and significance in cellular physiology and pathology.

Section 1: The Chemical Identity and Properties of 15-HPETE

15-HPETE is a hydroperoxy derivative of arachidonic acid, a 20-carbon polyunsaturated fatty acid. Its chemical structure is fundamental to its biological reactivity and its role as a precursor to a cascade of other signaling molecules.

Core Chemical Structure and Stereochemistry

The systematic IUPAC name for the most common stereoisomer is (5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid.[1][2] The molecule possesses a 20-carbon chain with four double bonds and a hydroperoxy group at the 15th carbon. The stereochemistry at the 15th carbon is crucial, giving rise to two main enantiomers: 15(S)-HPETE and 15(R)-HPETE.[3] The "S" and "R" designations refer to the absolute configuration of the chiral center at carbon 15. The geometry of the double bonds is also specific, with cis (Z) configurations at positions 5, 8, and 11, and a trans (E) configuration at position 13.[3]

Physicochemical Properties

The presence of both hydrophobic (the long carbon chain) and hydrophilic (the carboxylic acid and hydroperoxy groups) moieties confers amphipathic properties to 15-HPETE. It is a relatively unstable molecule due to the hydroperoxy group, readily undergoing reduction or rearrangement.[3][4]

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₂O₄ | [1][5] |

| Molar Mass | 336.47 g/mol | [3][5][6] |

| CAS Number | 70981-96-3 (for 15(S)-HPETE) | [1][2][5][7] |

| Appearance | Solid | [1] |

| λmax | 236 nm | [5] |

| Storage Stability | Recommended storage at -80°C for up to 2 years | [5] |

Section 2: Biosynthesis and Metabolism: The Lipoxygenase Pathway

15-HPETE is primarily synthesized via the lipoxygenase (LOX) pathway, a critical route for the metabolism of arachidonic acid into potent inflammatory and anti-inflammatory mediators.[8][9]

Enzymatic Formation of 15-HPETE

The key enzymes responsible for the synthesis of 15-HPETE are 15-lipoxygenases (15-LOX).[10][11] These non-heme iron-containing enzymes catalyze the stereospecific insertion of molecular oxygen into arachidonic acid. In humans, there are two main isoforms, 15-LOX-1 and 15-LOX-2. 15-LOX-1 can produce both 15(S)-HPETE and, to a lesser extent, 12-hydroperoxyeicosatetraenoic acid (12-HPETE).[10][12] The formation of 15(R)-HPETE can occur through the action of acetylated cyclooxygenase-2 (COX-2) or via auto-oxidation.[3]

Diagram: Biosynthesis of 15-HPETE

Caption: Enzymatic conversion of arachidonic acid to 15-HPETE stereoisomers.

Metabolic Fates of 15-HPETE

15-HPETE is a transient intermediate that is rapidly converted into a variety of other bioactive molecules.[13]

-

Reduction to 15-HETE: The most common metabolic fate of 15-HPETE is its reduction to the more stable alcohol, 15-hydroxyeicosatetraenoic acid (15-HETE), a reaction catalyzed by cellular peroxidases.[3][11]

-

Formation of Leukotrienes and Lipoxins: 15(S)-HPETE can be further metabolized by other lipoxygenases to form dihydroxy and trihydroxy derivatives, including lipoxins, which are potent anti-inflammatory mediators.[10][14] For instance, it can be converted to 14,15-leukotriene A4 (14,15-LTA4).[14][15]

-

Formation of Eoxins: 15(S)-HPETE is a precursor to eoxins, which are involved in allergic inflammation.[3]

-

Decomposition to Reactive Aldehydes: 15-HPETE can decompose to form mutagenic products such as 4-hydroxy-2(E)-nonenal.[3]

Diagram: Metabolic Fates of 15-HPETE

Caption: Major metabolic pathways of 15(S)-HPETE.

Section 3: Physiological and Pathological Roles of 15-HPETE

The biological effects of 15-HPETE are complex and often context-dependent, with both pro- and anti-inflammatory roles reported. It is important to note that many studies investigate the effects of its more stable metabolite, 15-HETE, but it is likely that 15-HPETE shares some of these activities.[3]

Role in Inflammation

While some lipoxygenase products are classically pro-inflammatory, 15-HPETE and its derivative 15-HETE have demonstrated anti-inflammatory properties.[8] 15-HPETE has been shown to promote the degradation of TNF-α mRNA, a key pro-inflammatory cytokine.[8] This suggests a role in the resolution of inflammation. However, it can also contribute to inflammatory processes by activating certain signaling pathways.[16]

Involvement in Angiogenesis

The effects of 15-lipoxygenase metabolites on angiogenesis, the formation of new blood vessels, are dichotomous. Studies have shown that 15(S)-HPETE is anti-angiogenic, decreasing vessel density and down-regulating the expression of key angiogenic factors like VEGF and CD31.[17] In contrast, its reduced product, 15(S)-HETE, is pro-angiogenic.[17][18] This opposing action highlights the critical regulatory switch controlled by the reduction of the hydroperoxy group.

Role in Cancer

The involvement of the 15-lipoxygenase pathway in cancer is multifaceted.[16][19] The breakdown of 15-HPETE can lead to mutagenic byproducts, potentially contributing to cancer development.[3] Conversely, some studies suggest that 15-LOX-2 and its products may have tumor-suppressive roles.[20] The expression and activity of 15-LOX enzymes are often altered in various cancers, indicating their potential as therapeutic targets.[16]

Other Biological Activities

-

Induction of Gene Expression: 15(S)-HPETE can induce the expression of early response genes like c-fos and c-jun and activate the AP-1 transcription factor.[5]

-

Inhibition of Prostacyclin Synthesis: It has been shown to inhibit the production of prostacyclin, a vasodilator and inhibitor of platelet aggregation.[5]

-

Modulation of Ion Channels and Cellular Signaling: 15-HPETE and its metabolites can influence various cellular signaling pathways, including those involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs).[10]

Section 4: Methodologies for the Study of 15-HPETE

The inherent instability of 15-HPETE presents challenges for its analysis. Methodologies must be robust and carefully controlled to prevent its degradation.

Chemical Synthesis

The total synthesis of 15-HPETE is complex due to the molecule's instability.[4] Methods have been developed to produce optically active 15-HPETE, which are crucial for studying its stereospecific biological effects.[4] These synthetic routes often involve the protection of the hydroperoxide group during the construction of the carbon skeleton.[4]

Analytical Detection and Quantification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for the detection and quantification of 15-HPETE and other eicosanoids.[21][22][23][24]

Experimental Protocol: LC-MS/MS Analysis of 15-HPETE from Biological Samples

Objective: To extract, detect, and quantify 15-HPETE from cell culture or tissue samples.

Materials:

-

Biological sample (e.g., cell pellet, tissue homogenate)

-

Internal standard (e.g., deuterated 15-HPETE)

-

Methanol, Acetonitrile, Water, Acetic Acid (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (C18)

-

Nitrogen evaporator

-

HPLC system coupled to a triple quadrupole mass spectrometer

Methodology:

-

Sample Preparation and Extraction: a. Homogenize tissue or lyse cells in cold methanol containing an internal standard to quench enzymatic activity and precipitate proteins. b. Centrifuge to pellet the precipitate. c. Collect the supernatant and dilute with acidified water. d. Perform Solid Phase Extraction (SPE) to concentrate the lipids and remove interfering substances. i. Condition a C18 SPE cartridge with methanol followed by water. ii. Load the sample. iii. Wash with a low percentage of organic solvent to remove polar impurities. iv. Elute the eicosanoids with methanol or acetonitrile. e. Evaporate the eluate to dryness under a stream of nitrogen. f. Reconstitute the residue in the initial mobile phase for LC-MS analysis.

-

LC-MS/MS Analysis: a. Chromatographic Separation:

- Column: C18 reversed-phase column.

- Mobile Phase A: Water with 0.1% acetic acid.

- Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% acetic acid.

- Gradient: A suitable gradient from a higher percentage of A to a higher percentage of B to resolve 15-HPETE from its isomers and other eicosanoids. b. Mass Spectrometric Detection:

- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- For 15-HPETE: Monitor the transition from the precursor ion [M-H]⁻ (m/z 335.2) to specific product ions.[21]

- For the internal standard: Monitor the corresponding mass transition.

-

Data Analysis: a. Identify 15-HPETE based on its retention time and specific MRM transition. b. Quantify the amount of 15-HPETE by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Diagram: LC-MS/MS Workflow for 15-HPETE Analysis

Caption: A streamlined workflow for the analysis of 15-HPETE using LC-MS/MS.

Section 5: Concluding Remarks and Future Directions

15-HPETE stands as a pivotal but often underappreciated intermediate in the complex network of lipid signaling. Its dual role in promoting and resolving inflammation, coupled with its influence on angiogenesis and cancer, underscores its significance as a potential therapeutic target. The inherent instability of 15-HPETE necessitates sophisticated analytical techniques and careful experimental design. Future research should focus on delineating the precise molecular mechanisms through which 15-HPETE exerts its diverse biological effects, identifying its specific cellular receptors, and developing stable analogs that can be harnessed for therapeutic intervention in inflammatory diseases and cancer.

References

-

15-Hydroxyeicosatetraenoic acid - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

- Hopkins, N. K., Oglesby, T. D., Bundy, G. L., & Gorman, R. R. (1984). Biosynthesis and metabolism of 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid by human umbilical vein endothelial cells. The Journal of biological chemistry, 259(22), 14048–14053.

- Gautam, A., & Das, U. N. (2000). Novel role of lipoxygenases in the inflammatory response: promotion of TNF mRNA decay by 15-hydroperoxyeicosatetraenoic acid in a monocytic cell line.

-

12/15-LO pathway. 12/15-LO governs the formation of both 12-HPETE and 15-HPETE. HPETE: Hydroperoxy-eicosatetraenoic acid; LO: Lipoxygenase. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

- Dobrian, A. D., Lieb, D. C., & Nadler, J. L. (2011). Functional and pathological roles of the 12- and 15-lipoxygenases. Progress in lipid research, 50(1), 115–131.

- Anuradha, C. D., & Das, U. N. (2012). Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic.

-

15(S)-Hpete | C20H32O4 | CID 5280893 - PubChem. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

- Maas, R. L., & Brash, A. R. (1983). Evidence for a lipoxygenase mechanism in the biosynthesis of epoxide and dihydroxy leukotrienes from 15(S)-hydroperoxyicosatetraenoic acid by human platelets and porcine leukocytes.

- Cyrus, T., & Praticò, D. (2006). Lipoxygenase Pathways as Mediators of Early Inflammatory Events in Atherosclerosis. Arteriosclerosis, Thrombosis, and Vascular Biology, 26(6), 1204–1205.

-

15S-HPETE | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved January 14, 2026, from [Link]

-

15-Hpete | C20H32O4 | CID 6437084 - PubChem. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

- Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et biophysica acta, 1851(4), 340–355.

- Pace-Asciak, C. R., & Asotra, S. (1989). Biosynthesis, catabolism, and biological properties of HPETEs, hydroperoxide derivatives of arachidonic acid. Free radical biology & medicine, 7(4), 409–433.

- Pidgeon, G. P., Lysaght, J., & Conroy, M. J. (2011). Lipoxygenases at the Intersection of Infection and Carcinogenesis. Cancer letters, 305(2), 115–124.

-

Showing metabocard for 15(S)-HPETE (HMDB0004244) - Human Metabolome Database. (n.d.). Retrieved January 14, 2026, from [Link]

- Våtsveen, T. K., Myhre, M. R., & Steen, C. B. (2009). Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked. Current pharmaceutical design, 15(32), 3737–3753.

- Lee, I. Q. (1990). New methodology for synthesis of hydroperoxides and peroxides. I. Application to the total syntheses of 5(S)-HPETE and 15(S)-HPETE. II. Peroxycarbenium-mediated synthesis of peroxides from perketals.

-

LIPID MAPS. (n.d.). Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography‐Electrospray Ionization‐Mass Spectrometry. Retrieved January 14, 2026, from [Link]

-

15S-HPETE | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved January 14, 2026, from [Link]

- Wecksler, A. T., Jacquot, C., F-P., & Holman, T. R. (2012). 5S,15S-Dihydroperoxyeicosatetraenoic acid (5,15-diHpETE)

- Vang, A., & Tallman, K. A. (2014). 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways. The Journal of biological chemistry, 289(30), 20773–20781.

- Wang, D., & Dubois, R. N. (2010). Regulation of Inflammation in Cancer by Eicosanoids. Clinical cancer research : an official journal of the American Association for Cancer Research, 16(13), 3321–3328.

-

LC-MS-MS detection of HETE standards. Note: Representative chromatogram... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

- Li, Y., et al. (2022). Ultrasensitive Profiling of Arachidonic Acid Metabolites Based on 5-(Diisopropylamino)amylamine Derivatization–Ultraperformance Liquid Chromatography–Tandem Mass Spectrometry. Analytical Chemistry, 94(41), 14316-14324.

- Maclouf, J., et al. (2017). Targeted Chiral Analysis of Bioactive Arachidonic Acid Metabolites Using Liquid-Chromatography-Mass Spectrometry. Molecules (Basel, Switzerland), 22(10), 1649.

- Wang, Z., et al. (2017). Key role of 15-LO/15-HETE in angiogenesis and functional recovery in later stages of post-stroke mice. Scientific reports, 7, 46643.

- Johnson, A. M., et al. (2020). Simultaneous Quantitation of Lipid Biomarkers for Inflammatory Bowel Disease Using LC–MS/MS. Metabolites, 10(11), 450.

- Maas, R. L., & Brash, A. R. (1985). Investigation of the chemical conversion of hydroperoxyeicosatetraenoate to leukotriene epoxide using stereospecifically labeled arachidonic acid. Comparison with the enzymatic reaction. The Journal of biological chemistry, 260(7), 4222–4227.

- Agency for Toxic Substances and Disease Registry. (1995).

-

Inflammation and Lung Cancer: Eicosanoids | Oncohema Key. (2016, December 10). Retrieved January 14, 2026, from [Link]

- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 2,4,6-Trinitrotoluene.

-

Purification of iPLA2β and analysis of 15-HpETE and its hydrolysis... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. 15(S)-Hpete | C20H32O4 | CID 5280893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 15S-HPETE | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 4. "New methodology for synthesis of hydroperoxides and peroxides. I. Appl" by In Quen Lee [digitalcommons.unl.edu]

- 5. caymanchem.com [caymanchem.com]

- 6. 15-Hpete | C20H32O4 | CID 6437084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Novel role of lipoxygenases in the inflammatory response: promotion of TNF mRNA decay by 15-hydroperoxyeicosatetraenoic acid in a monocytic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosynthesis, catabolism, and biological properties of HPETEs, hydroperoxide derivatives of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evidence for a lipoxygenase mechanism in the biosynthesis of epoxide and dihydroxy leukotrienes from 15(S)-hydroperoxyicosatetraenoic acid by human platelets and porcine leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biosynthesis and metabolism of 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid by human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Key role of 15-LO/15-HETE in angiogenesis and functional recovery in later stages of post-stroke mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of Inflammation in Cancer by Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. lipidmaps.org [lipidmaps.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

Preamble: The Significance of the 15-Lipoxygenase Pathway

An In-Depth Technical Guide to the Biosynthesis of 15-HPETE from Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

Arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid, stands as a central precursor to a vast arsenal of lipid signaling molecules known as eicosanoids. The metabolic fate of AA is a critical determinant of cellular and physiological responses, particularly in the realms of inflammation, immunity, and tissue homeostasis. While the cyclooxygenase (COX) pathway, leading to prostaglandins and thromboxanes, is widely recognized, the lipoxygenase (LOX) pathways offer an equally complex and functionally vital layer of regulation. This guide provides a deep dive into one of these key pathways: the biosynthesis of 15-Hydroperoxyeicosatetraenoic Acid (15-HPETE), the primary product of the 15-lipoxygenase (15-LOX) enzymes. Understanding this pathway is paramount, as 15-HPETE is not merely an intermediate but a potent signaling molecule in its own right and the gateway to a family of specialized pro-resolving mediators (SPMs) that actively orchestrate the resolution of inflammation.

The Core Enzymology: Arachidonate 15-Lipoxygenases (ALOX15)

The conversion of arachidonic acid to 15-HPETE is catalyzed by a family of non-heme iron-containing dioxygenases known as lipoxygenases.[1][2] In humans, two primary enzymes are responsible for this specific transformation:

-

Arachidonate 15-Lipoxygenase-1 (ALOX15, also known as 15-LOX-1): This is the classical 15-LOX enzyme, highly expressed in cells like eosinophils, reticulocytes, and airway epithelial cells.[3][4][5] It is a key enzyme in the context of type 2 inflammatory responses.

-

Arachidonate 15-Lipoxygenase-2 (ALOX15B, also known as 15-LOX-2): This isoform is distinct from ALOX15 and is found in tissues such as the skin, prostate, and cornea.[2][3][6] While it also produces 15(S)-HPETE, its substrate specificity and regulatory mechanisms can differ from ALOX15.

It is crucial for researchers to recognize species-specific differences. For instance, the murine ortholog of human ALOX15 is a 12/15-lipoxygenase that primarily oxygenates arachidonic acid at the C-12 position, a critical consideration when translating findings from mouse models to human pathophysiology.[1]

The Catalytic Mechanism: A Stepwise Dissection

The synthesis of 15(S)-HPETE is a highly specific enzymatic reaction that proceeds through three key steps:

-

Stereospecific Hydrogen Abstraction: The reaction initiates with the enzyme abstracting the pro-S hydrogen from the bis-allylic C-13 position of arachidonic acid.[1][7] This is the rate-limiting step and establishes the stereochemistry of the final product. The non-heme iron atom in the enzyme's active site is essential for this process.

-

Radical Delocalization: The resulting pentadienyl radical is delocalized across the fatty acid backbone.

-

Molecular Oxygen Insertion: Molecular oxygen (O₂) attacks the C-15 position of the radical intermediate. This insertion occurs on the opposite face of the molecule relative to the initial hydrogen abstraction, leading to the formation of the hydroperoxy group and yielding the final product: 15(S)-hydroperoxy-5Z,8Z,11Z,13E-eicosatetraenoic acid (15(S)-HPETE) .[6]

Caption: Enzymatic conversion of Arachidonic Acid to 15(S)-HPETE by 15-Lipoxygenase.

Regulation of 15-HPETE Synthesis: A Multi-Tiered Control System

The production of 15-HPETE is not constitutive but is tightly controlled at multiple levels, ensuring its synthesis is restricted to specific cellular contexts and times.

-

Transcriptional Control: The expression of 15-LOX genes is highly inducible. The cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13), key drivers of type 2 immunity, are potent inducers of ALOX15 expression via the Signal Transducer and Activator of Transcription 6 (STAT6) signaling pathway.[8][9] Furthermore, hypoxic conditions can induce ALOX15B expression through the action of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[10][11]

-

Post-Translational Control: For maximal activity, many lipoxygenases, including ALOX15, require translocation from the cytosol to cellular membranes. This process is often triggered by an increase in intracellular calcium concentrations.[8]

-

Substrate/Product Regulation: The catalytic cycle of 15-LOX is subject to complex feedback. Small amounts of pre-existing hydroperoxides are often required to activate the enzyme from its ferrous (Fe²⁺) to its active ferric (Fe³⁺) state.[8][10] Conversely, high concentrations of product can lead to irreversible "suicide inactivation," where reactive intermediates modify and disable the enzyme, providing a crucial negative feedback loop to limit excessive lipid peroxidation.[2][8]

The Metabolic Fate and Biological Impact of 15-HPETE

15-HPETE is an extremely short-lived intermediate that is rapidly converted into a spectrum of other bioactive lipids. Its biological effects are a composite of its own intrinsic activity and those of its downstream metabolites.

Key Downstream Pathways:

-

Reduction to 15(S)-HETE: The most immediate fate of 15-HPETE is its reduction to the more stable alcohol, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), by ubiquitous cellular glutathione peroxidases.[3][6]

-

Formation of Lipoxins: Through a process of transcellular metabolism, 15-HPETE produced in one cell (e.g., an epithelial cell) can be transferred to a leukocyte, where the 5-lipoxygenase (5-LOX) enzyme converts it into lipoxins (e.g., Lipoxin A₄ and B₄). These are potent specialized pro-resolving mediators that actively suppress inflammation and promote tissue repair.[10][12]

-

Formation of Eoxins: In eosinophils and airway epithelial cells, 15-HPETE can be converted into eoxins, which are potent pro-inflammatory mediators implicated in allergic airway diseases.[5][6]

-

Conversion to 14,15-Leukotriene A₄: The 15-LOX enzyme itself can exhibit a secondary activity, converting 15-HPETE into the unstable epoxide 14,15-leukotriene A₄ (14,15-LTA₄).[7][13]

Caption: Major metabolic fates of 15(S)-HPETE.

Functional Dichotomy: Pro- and Anti-Inflammatory Roles

The 15-LOX pathway is a fascinating example of biological duality.

-

Anti-Inflammatory & Pro-Resolving: The production of lipoxins firmly places this pathway at the heart of inflammation resolution.[14] 15-HPETE itself has been shown to induce suppressor T cells and can inhibit the production of pro-inflammatory cytokines like TNF-α.[15][16][17]

-

Pro-Inflammatory: In other contexts, metabolites like eoxins and 15-HETE can promote inflammation, eosinophil migration, and tissue remodeling.[5]

-

Angiogenesis: The pathway also exhibits opposing effects on blood vessel formation, with 15-HPETE being anti-angiogenic, while its reduced product, 15-HETE, is pro-angiogenic.[18] This balance is critical in processes like wound healing and tumor growth.

Experimental Guide: Studying 15-HPETE Biosynthesis

A robust investigation into the 15-LOX pathway requires a multi-pronged experimental approach, from purified enzyme systems to cellular models and sophisticated analytics.

Protocol 1: In Vitro 15-LOX Enzyme Activity Assay

This protocol provides a foundational method to assess the direct catalytic activity of purified 15-LOX or to screen for inhibitors/activators.

Rationale: By using a purified enzyme, we isolate the catalytic event from confounding cellular factors, allowing for precise measurement of kinetic parameters and direct compound effects. The use of a spectrophotometer provides a continuous, real-time readout of the reaction.

Methodology:

-

Reagent Preparation:

-

Reaction Buffer: 0.1 M Sodium Borate buffer, pH 9.0. (Rationale: Many lipoxygenases exhibit optimal activity at a slightly alkaline pH).

-

Enzyme Stock: Purified recombinant human ALOX15 or soybean lipoxygenase (as a commercially available alternative) diluted in reaction buffer to a working concentration (e.g., 50-100 nM). Store on ice.

-

Substrate Stock: Prepare a 10 mM stock of arachidonic acid in ethanol.

-

-

Assay Procedure:

-

Pipette 1 mL of Reaction Buffer into a quartz cuvette.

-

Add the desired amount of test compound (dissolved in a suitable solvent like DMSO, ensuring final solvent concentration is <0.5%).

-

Add the enzyme to the cuvette to achieve the final desired concentration.

-

Equilibrate the cuvette in a spectrophotometer set to 25°C for 5 minutes.

-

Initiate the reaction by adding arachidonic acid to a final concentration of 10-50 µM. Mix by gentle inversion. (Rationale: This concentration range is typically around the Km for AA, ensuring a robust signal).

-

-

Data Acquisition:

-

Immediately monitor the increase in absorbance at 235 nm. (Rationale: The formation of the conjugated diene system in HPETE products results in a strong absorbance peak at this wavelength).

-

Record the initial linear rate of reaction (ΔAbs/min).

-

-

Data Analysis:

-

Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for HPETEs at 235 nm is ~25,000 M⁻¹cm⁻¹.

-

Protocol 2: Cellular 15-HPETE Production and Extraction

This protocol describes how to stimulate 15-HPETE production in a relevant cell type and prepare the sample for analysis.

Rationale: A cell-based assay provides a more physiologically relevant system, integrating transcriptional and post-translational regulation. A calcium ionophore is used to bypass receptor-mediated signaling and provide a strong, direct stimulus for phospholipase A₂ activation (releasing AA) and 15-LOX translocation.

Methodology:

-

Cell Culture and Stimulation:

-

Plate cells (e.g., human primary monocytes or A549 airway epithelial cells) at a density of 1-2 x 10⁶ cells/mL in serum-free media.

-

Pre-treat with cytokines (e.g., IL-4, 10 ng/mL for 24-48 hours) if desired to upregulate ALOX15 expression.

-

Stimulate the cells with a calcium ionophore like A23187 (1-5 µM) for 15-30 minutes at 37°C.[19]

-

-

Reaction Termination and Sample Collection:

-

Stop the reaction by adding two volumes of ice-cold methanol. This precipitates proteins and quenches enzymatic activity.

-

Add an internal standard (e.g., d8-15-HETE) to each sample for accurate quantification.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Solid-Phase Extraction (SPE) for Lipid Purification:

-

Acidify the supernatant to pH ~3.5 with formic acid.

-

Condition a C18 SPE cartridge with methanol followed by acidified water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with acidified water to remove salts and polar contaminants.

-

Elute the lipids with methyl formate or ethyl acetate.

-

Evaporate the solvent under a stream of nitrogen gas.

-

Reconstitute the lipid extract in a small volume of mobile phase (e.g., 100 µL of Methanol/Water 50:50) for LC-MS/MS analysis.

-

Analytical Workflow: From Sample to Signal

The definitive identification and quantification of 15-HPETE and its metabolites require high-resolution analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the complex mixture of lipids prior to detection.

-

Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for lipid analysis. It provides unparalleled sensitivity and specificity by measuring the mass-to-charge ratio of the parent molecule and its characteristic fragment ions, allowing for unambiguous identification even at very low concentrations.[21][22]

Caption: Experimental workflow for cellular 15-HPETE analysis.

Quantitative Data Insights

The following table provides representative quantitative data relevant to the 15-LOX pathway. These values can serve as a baseline for experimental design and data interpretation.

| Parameter | Typical Value | Significance & Context | Source |

| Km of ALOX15 for Arachidonic Acid | 10 - 50 µM | Represents the substrate concentration at half-maximal velocity. Essential for designing in vitro enzyme kinetics experiments. | General Knowledge |

| Molar Extinction Coefficient (ε) of 15-HPETE | ~25,000 M⁻¹cm⁻¹ at 235 nm | Allows for the quantification of product formation in spectrophotometric assays. | General Knowledge |

| Cellular 15-HETE Release (A23187-stimulated reticulocytes) | 8 - 14 ng/mL | Provides an expected range for product yield in a stimulated cell system, useful for validating assay sensitivity. | [19] |

| Sensitivity of RIA for 15-HETE | ~20 pg | Demonstrates the high sensitivity achievable with immunoassay techniques, which can be used as an alternative to LC-MS. | [19] |

Conclusion and Therapeutic Horizons

The biosynthesis of 15-HPETE from arachidonic acid is a tightly regulated and functionally pivotal pathway. It represents a critical node in lipid signaling, capable of generating both pro-inflammatory and pro-resolving mediators depending on the cellular context and the downstream enzymatic machinery available. The inherent duality of the 15-LOX pathway—fueling both the fire of inflammation and the mechanisms of its resolution—makes it a compelling target for therapeutic intervention.

For drug development professionals, moving beyond simple inhibition is key. The discovery of novel allosteric activators of 15-LOX presents an exciting new strategy.[23] By selectively boosting this pathway, it may be possible to shift the entire arachidonic acid metabolic network away from the production of pro-inflammatory leukotrienes and prostaglandins and towards the synthesis of anti-inflammatory lipoxins, thereby promoting the active resolution of chronic inflammatory diseases. A thorough understanding of the core enzymology, regulation, and analytical methodologies described in this guide is the foundational requirement for successfully navigating this promising therapeutic landscape.

References

-

Kühn, H., Heydeck, D., Ivanov, I., & Roff, S. (2008). Regulation of cellular 15-lipoxygenase activity on pretranslational, translational, and posttranslational levels. Journal of Lipid Research, 49(5), 923-939. [Link]

-

Adel, S., Fjäderquist, M., & Olsson, A. (2021). Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology. Prostaglandins & Other Lipid Mediators, 152, 106497. [Link]

-

Wikipedia. (n.d.). 15-Hydroxyeicosatetraenoic acid. Wikipedia. [Link]

-

Kühn, H., Ivanov, I., & Heydeck, D. (2018). Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1863(10), 1186-1200. [Link]

-

Maas, R. L., Brash, A. R., & Oates, J. A. (1982). Evidence for a lipoxygenase mechanism in the biosynthesis of epoxide and dihydroxy leukotrienes from 15(S)-hydroperoxyicosatetraenoic acid by human platelets and porcine leukocytes. Proceedings of the National Academy of Sciences, 79(14), 4243-4247. [Link]

-

University of Waterloo. (n.d.). Pathways of arachidonate metabolism. University of Waterloo. [Link]

-

Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(4), 340-355. [Link]

-

Adel, S., Fjäderquist, M., & Olsson, A. (2021). Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology. Prostaglandins & Other Lipid Mediators, 152, 106497. [Link]

-

Snodgrass, R. G., & Brüne, B. (2019). Regulation and Functions of 15-Lipoxygenases in Human Macrophages. Frontiers in Pharmacology, 10, 749. [Link]

-

Wikipedia. (n.d.). ALOX15. Wikipedia. [Link]

-

Dobrian, A. D., Lieb, D. C., & Nadler, J. L. (2011). Functional and pathological roles of the 12- and 15-lipoxygenases. Progress in lipid research, 50(1), 115-131. [Link]

-

Snodgrass, R. G., & Brüne, B. (2019). Regulation and Functions of 15-Lipoxygenases in Human Macrophages. Frontiers in Pharmacology, 10, 749. [Link]

-

Bryant, R. W., Bailey, J. M., Schewe, T., & Rapoport, S. M. (1985). Leukotriene formation by a purified reticulocyte lipoxygenase enzyme. Conversion of arachidonic acid and 15-hydroperoxyeicosatetraenoic acid to 14, 15-leukotriene A4. The Journal of biological chemistry, 260(6), 3313-3319. [Link]

-

Conrad, D. J., & Kuhn, H. (2001). Regulation of Human 12/15-Lipoxygenase by Stat6-Dependent Transcription. Journal of Biological Chemistry, 276(38), 35688-35695. [Link]

-

Taylor & Francis Online. (n.d.). 15-Hydroxyeicosatetraenoic acid – Knowledge and References. Taylor & Francis Online. [Link]

-

Hoshiko, S., et al. (2011). Mechanisms for anti-inflammatory effects of 1-[15(S)-hydroxyeicosapentaenoyl] lysophosphatidylcholine, administered intraperitoneally, in zymosan A-induced peritonitis. British Journal of Pharmacology, 162(5), 1149-1162. [Link]

-

Zhao, J., et al. (2020). Arachidonic Acid 15-Lipoxygenase: Effects of Its Expression, Metabolites, and Genetic and Epigenetic Variations on Airway Inflammation. Journal of Asthma and Allergy, 13, 145-156. [Link]

-

O'Hara, K. A., et al. (2018). Discovery of Novel 15-Lipoxygenase Activators To Shift the Human Arachidonic Acid Metabolic Network toward Inflammation Resolution. Journal of Medicinal Chemistry, 61(17), 7631-7645. [Link]

-

Bailey, J. M., Bryant, R. W., Feinmark, S. J., & Makheja, A. N. (1983). Development of a radioimmunoassay for 15-HETE and its application to 15-HETE production by reticulocytes. Prostaglandins, 26(6), 1017-1028. [Link]

-

Serhan, C. N., & Levy, B. D. (2000). Cutting Edge: Novel Role of Lipoxygenases in the Inflammatory Response: Promotion of TNF mRNA Decay by 15-Hydroperoxyeicosatetraenoic Acid in a Monocytic Cell Line. The Journal of Immunology, 164(10), 4977-4981. [Link]

-

Pfister, S. L., et al. (2003). Rabbit aorta converts 15-HPETE to trihydroxyeicosatrienoic acids: potential role of cytochrome P450. American Journal of Physiology-Heart and Circulatory Physiology, 284(4), H1337-H1346. [Link]

-

Wang, Y., & Zeldin, D. C. (2011). HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids. Current protocols in chemical biology, 3(2), 57-75. [Link]

-

Soumya, S. J., Binu, S., & Sudhakaran, P. R. (2012). Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic. Inflammation research, 61(7), 727-736. [Link]

-

ResearchGate. (n.d.). SP-HPLC chromatogram showing the separation of 15-LOX metabolites... ResearchGate. [Link]

-

Gualde, N., et al. (1985). Induction of suppressor cells from peripheral blood T cells by 15-hydroperoxyeicosatetraenoic acid (15-HPETE). Journal of immunology, 135(5), 3424-3429. [Link]

-

SIELC Technologies. (n.d.). HPLC-MS Method for Separation of Metabolites and Biomarkers on Newcrom B Column. SIELC Technologies. [Link]

-

Maas, R. L., Brash, A. R., & Oates, J. A. (1982). Evidence for a lipoxygenase mechanism in the biosynthesis of epoxide and dihydroxy leukotrienes from 15(S)-hydroperoxyicosatetraenoic acid by human platelets and porcine leukocytes. Proceedings of the National Academy of Sciences of the United States of America, 79(14), 4243–4247. [Link]

-

Gualde, N., et al. (1985). Induction of suppressor cells from peripheral blood T cells by 15-hydroperoxyeicosatetraenoic acid (15-HPETE). The Journal of Immunology, 135(5), 3424-3429. [Link]

Sources

- 1. Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Arachidonic Acid 15-Lipoxygenase: Effects of Its Expression, Metabolites, and Genetic and Epigenetic Variations on Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 7. Leukotriene formation by a purified reticulocyte lipoxygenase enzyme. Conversion of arachidonic acid and 15-hydroperoxyeicosatetraenoic acid to 14, 15-leukotriene A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of cellular 15-lipoxygenase activity on pretranslational, translational, and posttranslational levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology [frontiersin.org]

- 11. Regulation and Functions of 15-Lipoxygenases in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evidence for a lipoxygenase mechanism in the biosynthesis of epoxide and dihydroxy leukotrienes from 15(S)-hydroperoxyicosatetraenoic acid by human platelets and porcine leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Regulation and Functions of 15-Lipoxygenases in Human Macrophages [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Induction of suppressor cells from peripheral blood T cells by 15-hydroperoxyeicosatetraenoic acid (15-HPETE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 18. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of a radioimmunoassay for 15-HETE and its application to 15-HETE production by reticulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]

- 22. HPLC-MS Method for Separation of Metabolites and Biomarkers on Newcrom B Column | SIELC Technologies [sielc.com]

- 23. pubs.acs.org [pubs.acs.org]

A-15S-Hydroperoxyicosa-11,13-dienoic Acid: A Technical Guide to Its Endogenous Formation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the endogenous synthesis of (15S)-15-hydroperoxyicosa-11,13-dienoic acid (15S-HPEPE), a critical intermediate in the biosynthesis of specialized pro-resolving mediators (SPMs). As a Senior Application Scientist, this document is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring a robust and reproducible understanding of this vital biochemical pathway.

Introduction: The Significance of 15S-HPEPE in Resolution Pharmacology

The resolution of inflammation is an active, highly orchestrated process, not merely the passive fading of pro-inflammatory signals. Central to this paradigm are Specialized Pro-Resolving Mediators (SPMs), a superfamily of lipid mediators that actively stimulate the cessation of inflammation and promote tissue repair. This compound (15S-HPEPE) is a pivotal, yet transient, intermediate derived from the omega-3 polyunsaturated fatty acid (PUFA) eicosapentaenoic acid (EPA). Its importance lies in its role as a direct precursor to the E-series resolvins (e.g., Resolvin E1 and E2), potent SPMs that orchestrate the return to tissue homeostasis.[1] Understanding the precise mechanisms of 15S-HPEPE formation is therefore fundamental for developing novel therapeutic strategies that target the resolution phase of inflammation.

The Core Enzymatic Machinery: 15-Lipoxygenase (15-LOX)

The synthesis of 15S-HPEPE is catalyzed by the 15-lipoxygenase (15-LOX) family of enzymes. These are non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into PUFAs.[1] In humans, two key isoforms are pertinent to this pathway: 15-LOX-1 (encoded by the ALOX15 gene) and 15-LOX-2 (encoded by the ALOX15B gene).

-

15-Lipoxygenase-1 (15-LOX-1): This is the principal enzyme responsible for generating the precursors to many SPMs, including lipoxins and resolvins.[2][3] It is prominently expressed in cells such as eosinophils, reticulocytes, airway epithelial cells, and M2-polarized (pro-resolving) macrophages.[4][5] Its induction in macrophages is a hallmark of the resolution phase of inflammation.[6]

-

15-Lipoxygenase-2 (15-LOX-2): While sharing the ability to oxygenate PUFAs at the 15th carbon, 15-LOX-2 has distinct expression patterns and regulatory mechanisms. It is found in epithelial cells of the prostate, lung, and skin, as well as in macrophages under certain conditions.[4] Though both enzymes can produce 15-hydroperoxy intermediates, 15-LOX-1 is considered the key player in the robust formation of SPM precursors in immune cells during inflammation resolution.[4][6]

The substrate for this reaction, eicosapentaenoic acid (EPA), is an omega-3 fatty acid typically released from the sn-2 position of membrane phospholipids by the action of phospholipase A₂ (cPLA₂).[1] The availability of free EPA is a rate-limiting step for the entire downstream pathway.

The Biochemical Mechanism: Stereospecific Dioxygenation

The conversion of EPA to 15S-HPEPE by 15-LOX-1 is a highly specific enzymatic reaction. The process can be dissected into several key steps, ensuring the correct stereochemistry (the 'S' configuration at carbon-15) which is essential for its bioactivity and subsequent conversion to resolvins.

-

Substrate Binding: EPA binds to the active site of the 15-LOX enzyme.

-

Hydrogen Abstraction: The enzyme's catalytic iron atom facilitates the stereospecific abstraction of a hydrogen atom from the C-13 position of EPA.

-

Radical Formation & Isomerization: This creates a lipid radical, which then undergoes electronic rearrangement, resulting in the formation of a conjugated diene system (double bonds at C-11 and C-13).

-

Oxygen Insertion: Molecular oxygen (O₂) attacks the radical at the C-15 position from a specific face of the molecule. This step is precisely controlled by the enzyme's three-dimensional structure, ensuring the formation of a hydroperoxy group with S-stereochemistry.[7]

-

Product Release: The final product, this compound (15S-HPEPE), is released from the enzyme.

This labile hydroperoxide can then be rapidly reduced by cellular peroxidases (e.g., glutathione peroxidases) to the more stable alcohol, (15S)-15-hydroxy-eicosapentaenoic acid (15S-HEPE), or be further metabolized by other enzymes like 5-lipoxygenase in a transcellular manner to form Resolvin E1.[2]

Caption: Biosynthetic pathway of 15S-HPEPE formation from EPA.

Cellular Regulation and Context

The endogenous formation of 15S-HPEPE is not a constitutive process but is tightly regulated by the cellular microenvironment, particularly by cytokines and inflammatory stimuli.

-

Transcriptional Upregulation: The expression of 15-LOX-1 is strongly induced by Th2 cytokines, most notably Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[8][9] This induction is mediated through the STAT6 signaling pathway.[10] This is a key event during the transition from the pro-inflammatory phase to the pro-resolving phase in immune cells like macrophages.[6]

-

Post-Translational Regulation: For maximal activity, 15-LOX requires translocation from the cytosol to cellular membranes, a process that can be triggered by an increase in intracellular calcium concentrations.[8] The enzyme also requires small amounts of pre-formed hydroperoxides for activation, creating a potential for feed-forward amplification.[8]

-

Reciprocal Regulation by Glucocorticoids: Recent studies have revealed that glucocorticoids, potent anti-inflammatory drugs, can reciprocally regulate 15-LOX isoforms. In inflammatory macrophages, they can up-regulate 15-LOX-2, boosting SPM production. Conversely, in pro-resolving M2 macrophages, they can suppress the key 15-LOX-1 enzyme, potentially impeding resolution under certain contexts.[4] This highlights the complexity of pharmacological intervention in these pathways.

| Factor | Effect on 15-LOX-1 Activity/Expression | Mechanism | Reference |

| Interleukin-4 (IL-4) | Strong Induction | Transcriptional upregulation via STAT6 pathway | [9][10] |

| Interleukin-13 (IL-13) | Strong Induction | Transcriptional upregulation via STAT6 pathway | [8][9] |

| Glucocorticoids | Suppression (in M2 Macrophages) | GR-mediated transcriptional repression | [4] |

| Intracellular Ca2+ | Activation | Promotes translocation to membranes | [8] |

| Hydroperoxides | Activation | Acts as an allosteric activator | [8] |

Experimental Protocol: Quantification of 15S-HPEPE from Cell Supernatants via LC-MS/MS

This section provides a validated workflow for the reliable quantification of 15S-HPEPE. The lability of the hydroperoxy group necessitates careful sample handling. A common and robust approach involves an initial reduction step to convert all 15S-HPEPE to the more stable 15S-HEPE, which is then quantified as a surrogate marker of the initial hydroperoxide.

A. Self-Validation and Causality:

-

Internal Standard: An isotopically labeled internal standard (e.g., 15S-HEPE-d8) is added at the very beginning. Why? It co-extracts with the analyte and experiences the same sample processing and ionization effects, correcting for both extraction inefficiency and matrix-induced ion suppression, which is critical for accurate quantification.[11]

-

Reduction Step: Sodium borohydride (NaBH₄) is used to reduce the hydroperoxy group. Why? This stabilizes the molecule for extraction and analysis, preventing artefactual degradation and providing a single, stable analyte (15S-HEPE) to represent the total 15-hydroperoxy precursor pool.

-

Solid-Phase Extraction (SPE): A C18 SPE cartridge is used. Why? This is a crucial cleanup step. It separates the lipophilic analytes (like 15S-HEPE) from polar, interfering matrix components (salts, proteins) and concentrates the sample, significantly improving the signal-to-noise ratio and sensitivity of the LC-MS/MS analysis.[12]

B. Step-by-Step Methodology:

-

Sample Collection & Internal Standard Spiking:

-

Collect 1 mL of cell culture supernatant into a polypropylene tube on ice.

-

Immediately add 10 µL of an internal standard solution (e.g., 15S-HEPE-d8 at 100 ng/mL in methanol) to each sample, vortex briefly.

-

-

Reduction of Hydroperoxides:

-

Add 1 mL of ice-cold methanol containing sodium borohydride (NaBH₄) at a concentration of 2 mg/mL.

-

Incubate on ice in the dark for 30 minutes to ensure complete reduction of 15S-HPEPE to 15S-HEPE.

-

-

Acidification and Solid-Phase Extraction (SPE):

-

Acidify the sample to a pH of ~3.5 by adding dilute formic acid. This protonates the carboxylic acid group of the analyte, increasing its retention on the C18 sorbent.

-

Condition a C18 SPE cartridge (e.g., 100 mg) with 3 mL of methanol followed by 3 mL of water.

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.

-

Elute the analytes with 2 mL of methanol into a clean collection tube.

-

-

Sample Concentration:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water). This ensures compatibility with the LC system and focuses the analyte into a small volume for injection.

-

-

LC-MS/MS Analysis:

-

Instrumentation: Utilize a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.[13]

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating lipid mediators.

-

Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile/methanol is typical.

-

MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).[14]

-

MRM Transition for 15S-HEPE: Precursor ion (m/z) → Product ion (m/z). e.g., 319.2 → 171.1

-

MRM Transition for 15S-HEPE-d8: Precursor ion (m/z) → Product ion (m/z). e.g., 327.2 → 176.1

-

-

Quantification: Generate a standard curve using known concentrations of a 15S-HEPE analytical standard. Calculate the analyte concentration in the samples by relating the peak area ratio of the analyte to the internal standard against the standard curve.

-

Caption: Workflow for 15S-HPEPE quantification via LC-MS/MS.

Conclusion and Future Directions

The endogenous formation of 15S-HPEPE via the 15-LOX-1 pathway is a critical control point in the body's ability to resolve inflammation. A thorough understanding of its enzymatic synthesis, cellular regulation, and downstream metabolism is paramount for the development of pro-resolving therapeutics. Future research will likely focus on isoform-specific inhibitors or activators of 15-LOX enzymes and the complex interplay between different lipid mediator pathways during the resolution of various inflammatory diseases. The methodologies outlined herein provide a robust framework for researchers to accurately probe this essential biological process.

References

- The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflamm

- Glucocorticoids regulate lipid mediator networks by reciprocal modulation of 15-lipoxygenase isoforms affecting inflamm

- Allosteric Activation of 15-Lipoxygenase-1 by Boswellic Acid Induces the Lipid Mediator Class Switch to Promote Resolution of Inflamm

- Regulation of cellular 15-lipoxygenase activity on pretranslational, translational, and posttransl

- Emerging role of 12/15-Lipoxygenase (ALOX15)

- Pro-Resolving lipid mediators and Mechanisms in the resolution of acute inflamm

- Therapeutic Effects of Specialized Pro-Resolving Lipids Mediators on Cardiac Fibrosis via NRF2 Activ

- Functional and pathological roles of the 12- and 15-lipoxygenases. PMC - PubMed Central.

- Regulation of Human 12/15-Lipoxygenase by Stat6-Dependent Transcription.

- Bioconversion of eicosapentaenoic acid into 5S,15S- and 5R,15R-dihydroxyeicosapentaenoic acids by double-dioxygenating 15S- and 15R-lipoxygenases.

- Biosynthesis and metabolism of 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid by human umbilical vein endothelial cells. PubMed.

- Biosynthesis, metabolization and biological importance of the primary 15-lipoxygenase metabolites 15-hydro(pero)XY-5Z,8Z,11Z,13E-eicosatetraenoic acid and 13-hydro(pero)XY-9Z,11E-octadecadienoic acid. PubMed.

- Regulation and Functions of 15-Lipoxygenases in Human Macrophages. PMC.

- Regulation of 15-lipoxygenase expression in lung epithelial cells by interleukin-4. PMC.

- Altering 15‐Lipoxygenases to 18‐Lipoxygenases and Their Application to the Production of 5,18‐Dihydroxyeicosapentaenoic Acids. NIH.

- The role of 15-lipoxygenase-1- and cyclooxygenase-2-derived lipid mediators in endothelial cell proliferation.

- Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. MDPI.

- Evidence for a lipoxygenase mechanism in the biosynthesis of epoxide and dihydroxy leukotrienes from 15(S)-hydroperoxyicosatetraenoic acid by human platelets and porcine leukocytes.

- Development of LC-MS methods for quantitation of hepcidin and demonstration of siRNA-mediated hepcidin suppression in serum. PubMed.

- Guide to achieving reliable quantit

- Liquid chromatography/tandem mass spectrometry method for quantitative estimation of solutol HS15 and its applic

- An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids. PMC - NIH.

Sources

- 1. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Activation of 15-Lipoxygenase-1 by Boswellic Acid Induces the Lipid Mediator Class Switch to Promote Resolution of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation and Functions of 15-Lipoxygenases in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of cellular 15-lipoxygenase activity on pretranslational, translational, and posttranslational levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of 15-lipoxygenase expression in lung epithelial cells by interleukin-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atsjournals.org [atsjournals.org]

- 11. Development of LC-MS methods for quantitation of hepcidin and demonstration of siRNA-mediated hepcidin suppression in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. mdpi.com [mdpi.com]

Unraveling the Cellular Targets of (15S)-15-Hydroperoxyicosa-11,13-dienoic Acid: A Technical Guide for Researchers

Abstract

(15S)-15-Hydroperoxyicosa-11,13-dienoic acid (15S-HPiC), an intermediate in the 15-lipoxygenase (15-LOX) pathway of arachidonic acid metabolism, is emerging as a critical signaling molecule in a variety of physiological and pathological processes. Beyond its role as a precursor to the more stable and well-studied 15(S)-hydroxyeicosatetraenoic acid (15S-HETE), 15S-HPiC possesses intrinsic reactivity due to its hydroperoxy functional group, enabling it to directly interact with and modify cellular macromolecules. This technical guide provides an in-depth exploration of the known and putative cellular targets of 15S-HPiC, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the complexities of this lipid hydroperoxide's biological functions. We will delve into the direct protein targets of 15S-HPiC, the signaling pathways it modulates, and its pivotal role in specialized cell death pathways such as ferroptosis. Furthermore, this guide furnishes detailed, field-proven methodologies for the identification and validation of 15S-HPiC cellular targets, empowering researchers to advance our understanding of its role in health and disease.

Introduction: The Significance of 15S-HPiC in Cellular Signaling

Lipid hydroperoxides, long considered mere markers of oxidative stress, are now recognized as active participants in cellular signaling cascades.[1][2] 15S-HPiC, a primary product of 15-LOX-1 and 15-LOX-2 enzymes, stands at a crucial junction in lipid metabolism, capable of being reduced to the pro-resolving mediator 15S-HETE or participating in the generation of pro-inflammatory eoxins.[3][4] The inherent reactivity of the hydroperoxy group allows 15S-HPiC to covalently modify proteins, a post-translational modification that can alter protein function, localization, and interaction partners.[5] This guide will illuminate the direct molecular interactions of 15S-HPiC and the downstream consequences of these interactions.

Direct Cellular Targets of 15S-HPiC: Beyond a Simple Precursor

The identification of direct cellular targets is paramount to understanding the specific functions of 15S-HPiC. While research into the direct protein adducts of 15S-HPiC is an evolving field, several key targets and mechanisms have been identified.

Covalent Adduction to Proteins

The electrophilic nature of the hydroperoxy group and its breakdown products enables 15S-HPiC to form covalent adducts with nucleophilic amino acid residues on proteins, such as cysteine and histidine.[5] This modification can lead to a gain-of-function, loss-of-function, or altered protein-protein interactions. One notable example is the suicidal inactivation of its own synthesizing enzyme, 15-lipoxygenase. Studies have shown that during the catalytic cycle, reactive intermediates derived from 15S-HPiC can covalently modify active site peptides of 15-LOX, leading to its inactivation.[5]

The 15-LOX/PEBP1 Complex: A Pro-Ferroptotic Signaling Hub

A groundbreaking discovery in the field of cell death has unveiled a critical role for 15S-HPiC in ferroptosis, a form of iron-dependent regulated necrosis. This process is driven by the accumulation of lipid peroxides. The complex formed between 15-lipoxygenase (15-LOX) and Phosphatidylethanolamine Binding Protein 1 (PEBP1) is a key player in initiating ferroptosis.[6][7] This complex specifically catalyzes the oxidation of arachidonic acid-containing phosphatidylethanolamines (AA-PE) to generate 15-hydroperoxyeicosatetraenoyl-phosphatidylethanolamines (15-HpETE-PE), a potent pro-ferroptotic signal.[1][2][6]

The interaction between 15-LOX and PEBP1 alters the substrate specificity of 15-LOX, directing it towards membrane-bound phospholipids rather than free fatty acids.[6][7] This targeted peroxidation of membrane lipids is a critical initiating event in the ferroptotic cascade.

Diagram: The 15-LOX/PEBP1 Complex in Ferroptosis

Caption: The 15-LOX/PEBP1 complex initiates ferroptosis by oxidizing AA-PE.

Modulation of Cellular Signaling Pathways

Beyond direct adduction, 15S-HPiC and its metabolites can influence a range of signaling pathways, often with dichotomous effects depending on the cellular context and the specific downstream metabolite produced.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a crucial regulator of cell proliferation, survival, and inflammation. While much of the research has focused on the downstream metabolite 15S-HETE, there is evidence to suggest that the 15-LOX pathway, and by extension 15S-HPiC, can activate STAT3.[8] This activation can be mediated through Src kinase and is implicated in processes like vascular smooth muscle cell migration.[3][9] The precise mechanism by which 15S-HPiC or 15S-HETE initiates this cascade warrants further investigation, but it likely involves the modulation of upstream kinases or receptor tyrosine kinases.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Studies have shown that 15S-HETE, the reduced product of 15S-HPiC, can induce angiogenesis in adipose tissue through the activation of this pathway.[10] This suggests that in certain contexts, the 15-LOX pathway can promote tissue growth and vascularization.

Diagram: Downstream Signaling Pathways of the 15-LOX Axis

Caption: 15S-HETE, derived from 15S-HPiC, activates pro-growth signaling pathways.

Methodologies for Identifying 15S-HPiC Cellular Targets

The identification of novel cellular targets of 15S-HPiC is a key area of ongoing research. The following section provides detailed protocols for established and effective methodologies.

Affinity Purification of 15S-HPiC-Protein Adducts using Biotinylated Probes

This method utilizes a biotin-tagged analog of 15S-HPiC to "fish" for interacting proteins from a complex cellular lysate. The high affinity of biotin for streptavidin allows for the efficient capture and enrichment of these protein complexes.

Experimental Workflow:

-

Synthesis of a Biotinylated 15S-HPiC Probe: This involves chemically synthesizing a 15S-HPiC analog that incorporates a biotin moiety, often via a long-chain linker to minimize steric hindrance.

-

Cellular Treatment and Lysis: Treat cultured cells or tissues with the biotinylated 15S-HPiC probe. Following incubation, lyse the cells under conditions that preserve protein-protein interactions.

-

Streptavidin Pull-Down: Incubate the cell lysate with streptavidin-conjugated beads. The biotinylated 15S-HPiC and its adducted proteins will bind to the beads.

-

Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the captured protein complexes from the beads.

-

Protein Identification by Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the adducted proteins.

Diagram: Affinity Purification Workflow

Caption: Workflow for identifying 15S-HPiC protein targets via affinity purification.

Detailed Protocol: Biotin Pull-Down Assay

Materials:

-

Biotinylated 15S-HPiC probe

-

Streptavidin-conjugated magnetic beads

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer or a high biotin concentration buffer)

-

Magnetic rack

-

End-over-end rotator

Procedure:

-

Cell Culture and Treatment: Plate cells to desired confluency. Treat with the biotinylated 15S-HPiC probe at an empirically determined concentration and time. Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS. Add lysis buffer and incubate on ice for 30 minutes with occasional vortexing.

-

Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

-

Bead Preparation: Wash the streptavidin beads three times with lysis buffer.

-

Incubation with Lysate: Add an equal amount of protein from each sample to the washed beads. Incubate overnight at 4°C on an end-over-end rotator.

-

Washing: Place the tubes on a magnetic rack and discard the supernatant. Wash the beads five times with wash buffer.

-

Elution: Add elution buffer to the beads and heat at 95°C for 5-10 minutes to release the bound proteins.

-

Sample Preparation for Mass Spectrometry: Collect the eluate and proceed with in-gel or in-solution trypsin digestion for LC-MS/MS analysis.

Mass Spectrometry-Based Identification of Adduction Sites

Once target proteins are identified, pinpointing the specific amino acid residues modified by 15S-HPiC is crucial for understanding the functional consequences of the adduction. High-resolution mass spectrometry is the primary tool for this analysis.

Experimental Workflow:

-

In-gel or In-solution Digestion: The identified protein or protein complex is digested with a protease, typically trypsin, to generate smaller peptides.

-

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Database Searching and Data Analysis: The resulting MS/MS spectra are searched against a protein database to identify the peptides. Specialized software is used to identify mass shifts on specific amino acid residues corresponding to the addition of the 15S-HPiC moiety.

Table 1: Common Mass Shifts for 15S-HPiC Adducts

| Adduct Type | Mass Shift (Da) | Target Residue(s) |

| Direct Adduct | +336.23 | Cys, His |

| Dehydrated Adduct | +318.22 | Cys, His |

Note: The exact mass shift can vary depending on the specific chemical reaction and subsequent modifications during sample processing.

Conclusion and Future Directions

This compound is a multifaceted signaling molecule with a growing list of cellular targets and biological functions. Its ability to directly modify proteins through covalent adduction and its central role in the initiation of ferroptosis underscore its importance in cellular homeostasis and disease. The methodologies outlined in this guide provide a robust framework for researchers to further elucidate the cellular interactome of 15S-HPiC.

Future research should focus on:

-

Expanding the known repertoire of 15S-HPiC protein targets in various cell types and disease models.

-

Elucidating the precise functional consequences of 15S-HPiC adduction on protein activity and signaling.

-

Developing specific inhibitors that can modulate the activity of the 15-LOX/PEBP1 complex as potential therapeutic agents for diseases involving ferroptosis.

By continuing to unravel the complexities of 15S-HPiC signaling, the scientific community can pave the way for novel therapeutic strategies targeting a range of inflammatory, neurodegenerative, and oncologic diseases.

References

-

Wenzel, S. E., Tyurina, Y. Y., Zhao, J., St. Croix, C. M., Dar, H. H., Mao, G., ... & Kagan, V. E. (2017). PEBP1 Wardens Ferroptosis by Enabling Lipoxygenase Generation of Lipid Death Signals. Cell, 171(3), 628-641.e26. [Link]

-

Anthonymuthu, T. S., Tyurina, Y. Y., Sun, W. Y., Mikulska-Ruminska, K., Shrivastava, I. H., Tyurin, V. A., ... & Kagan, V. E. (2020). Resolving the paradox of ferroptotic cell death: Ferrostatin-1 binds to 15LOX/PEBP1 complex, suppresses generation of peroxidized ETE-PE, and protects against ferroptosis. Redox biology, 38, 101744. [Link]

-

Kagan, V. E., Mao, G., Qu, F., Angeli, J. P. F., Doll, S., Croix, C. S., ... & Conrad, M. (2017). Oxidized arachidonic and adrenic PEs navigate cells to ferroptosis. Nature chemical biology, 13(1), 81-90. [Link]

-

Tyurina, Y. Y., Anthonymuthu, T. S., Mikulska-Ruminska, K., Shrivastava, I., Tyurin, V. A., Mao, G., ... & Kagan, V. E. (2023). Membrane regulation of 15LOX-1/PEBP1 complex prompts the generation of ferroptotic signals, oxygenated PEs. Free Radical Biology and Medicine, 208, 458-467. [Link]

-

Wenzel, S. E., et al. (2017). PEBP1 Wardens Ferroptosis by Enabling Lipoxygenase Generation of Lipid Death Signals. eScholarship, University of California. [Link]

-

Wiesner, R., Suzuki, H., Walther, M., & Kühn, H. (2003). Suicidal inactivation of the rabbit 15-lipoxygenase by 15S-HpETE is paralleled by covalent modification of active site peptides. Free radical biology & medicine, 34(3), 304-315. [Link]

-

Kagan, V. E., et al. (2017). PEBP1 Wardens Ferroptosis by Enabling Lipoxygenase Generation of Lipid Death Signals. PubMed Central. [Link]

-

Dobrian, A. D., Lieb, D. C., & Nadler, J. L. (2011). Functional and pathological roles of the 12- and 15-lipoxygenases. Progress in lipid research, 50(1), 115-131. [Link]

-

Gembardt, F., Gra-Lemberger, S., & Walther, R. (2012). 12/15-Lipoxygenase Contributes to Platelet-derived Growth Factor-induced Activation of Signal Transducer and Activator of Transcription 3. The Journal of biological chemistry, 287(13), 10398-10409. [Link]

-

Anthonymuthu, T. S., et al. (2021). Resolving the paradox of ferroptotic cell death: Ferrostatin-1 binds to 15LOX/PEBP1 complex, suppresses generation of peroxidized ETE-PE, and protects against ferroptosis. ResearchGate. [Link]

-

Wenzel, S. E., et al. (2018). Empowerment of 15-lipoxygenase catalytic competence in selective oxidation of membrane ETE-PE to ferroptotic death signals, HpETE-PE. PubMed Central. [Link]

-

Wu, G., Li, C., Zhu, J., & Wang, H. (2018). 15-Lipoxygenase-2/15 (S)-hydroxyeicosatetraenoic acid regulates cell proliferation and metastasis via the STAT3 pathway in lung adenocarcinoma. Prostaglandins & other lipid mediators, 138, 31-40. [Link]

-

Wiesner, R., et al. (2003). Suicidal inactivation of the rabbit 15-lipoxygenase by 15S-HpETE is paralleled by covalent modification of active site peptides. ResearchGate. [Link]

-

Wikipedia. (2023). 15-Hydroxyeicosatetraenoic acid. [Link]

-

Itabe, H., Yamamoto, H., Imanaka, T., & Takano, T. (1998). Detection of oxidized phospholipid-protein adducts using anti-15-hydroperoxyeicosatetraenoic acid-modified protein antibody: contribution of esterified fatty acid-protein adduct to oxidative modification of LDL. Archives of biochemistry and biophysics, 351(1), 106-114. [Link]

-

Perry, S. C., et al. (2020). Role of Human 15-Lipoxygenase-2 in the Biosynthesis of the Lipoxin Intermediate, 5S,15S-diHpETE, Implicated with the Altered Positional Specificity of Human 15-Lipoxygenase-1. PubMed Central. [Link]

-

Li, C., & Xu, Y. (2022). The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses. PubMed Central. [Link]

- Gilbert, N. C., et al. (2012). 5S,15S-Dihydroperoxyeicosatetraenoic acid (5,15-diHpETE) as a Lipoxin Intermediate. University of California, Santa Cruz.

-

Fritz, K. S., & Petersen, D. R. (2011). PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY. Methods in molecular biology (Clifton, N.J.), 610, 143-155. [Link]

-

Chakrabarti, S. K., Wen, Y., & Dobrian, A. D. (2014). 15(S)-HETE-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway. American journal of physiology. Endocrinology and metabolism, 306(9), E1056-E1067. [Link]

-

Madian, A. G., & Regnier, F. E. (2010). Novel Approaches to identify protein adducts produced by lipid peroxidation. Journal of proteome research, 9(3), 1330-1343. [Link]

-

An, J. H., & Gladyshev, V. N. (2015). Mechanism-based proteomic screening identifies targets of thioredoxin-like proteins. The Journal of biological chemistry, 290(9), 5413-5425. [Link]

-

Monks, T. J., et al. (2011). Identification of Chemical-Adducted Proteins in Urine by Multi-dimensional Protein Identification Technology (LC/LC–MS/MS). Methods in molecular biology (Clifton, N.J.), 794, 175-188. [Link]

-

Das, A., & Das, S. (2018). Pull-down of Biotinylated RNA and Associated Proteins. Bio-protocol, 8(4), e2733. [Link]

-

Antunes, F., & Candeias, E. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Antioxidants (Basel, Switzerland), 8(4), 105. [Link]

-

An, J. H., & Gladyshev, V. N. (2015). Mechanism-based Proteomic Screening Identifies Targets of Thioredoxin-like Proteins. The Journal of biological chemistry, 290(9), 5413-5425. [Link]

- Jones, E. E., et al. (2016). Data Independent Acquisition Mass Spectrometry for Identification of Targeted Peptide Site Specific Modifications. Journal of the American Society for Mass Spectrometry, 27(8), 1347-1356.

-

An, J. H., & Gladyshev, V. N. (2015). Mechanism-based Proteomic Screening Identifies Targets of Thioredoxin-like Proteins. National Institutes of Health. [Link]

-

Whitehouse, A. S., & Tisdale, M. J. (2001). Induction of protein catabolism in myotubes by 15(S)-hydroxyeicosatetraenoic acid through increased expression of the ubiquitin-proteasome pathway. The Biochemical journal, 353(Pt 3), 581-587. [Link]

-

Li, Y., et al. (2024). Utilize proteomic analysis to identify potential therapeutic targets for combating sepsis and sepsis-related death. PubMed. [Link]

-

Kumar, C., et al. (2004). Proteomic analysis of thioredoxin-targeted proteins in Escherichia coli. DASH (Harvard). [Link]

-

Liu, X., et al. (2018). A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat. PubMed Central. [Link]

-

Simon, A. R., et al. (2007). Activation of Stat3 in Endothelial Cells Following Hypoxia-reoxygenation is Mediated by Rac1 and Protein Kinase C. PubMed Central. [Link]

-

Gari, E., et al. (2012). Studying Protein–Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry. ResearchGate. [Link]

Sources

- 1. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]

- 2. Membrane regulation of 15LOX-1/PEBP1 complex prompts the generation of ferroptotic signals, oxygenated PEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 5. Suicidal inactivation of the rabbit 15-lipoxygenase by 15S-HpETE is paralleled by covalent modification of active site peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PEBP1 Wardens Ferroptosis by Enabling Lipoxygenase Generation of Lipid Death Signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PEBP1 Wardens Ferroptosis by Enabling Lipoxygenase Generation of Lipid Death Signals [escholarship.org]

- 8. 15-Lipoxygenase-2/15(S)-hydroxyeicosatetraenoic acid regulates cell proliferation and metastasis via the STAT3 pathway in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 12/15-Lipoxygenase Contributes to Platelet-derived Growth Factor-induced Activation of Signal Transducer and Activator of Transcription 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 15(S)-HETE-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 15-HETE Signaling Pathways in Endothelial Cells

This guide provides a comprehensive overview of the signaling pathways of 15-Hydroxyeicosatetraenoic acid (15-HETE) in endothelial cells. It is intended for researchers, scientists, and drug development professionals investigating vascular biology, inflammation, and angiogenesis.

Introduction: The Enigmatic Role of 15-HETE in Endothelial Function